Tricyclamol Chloride

Catalog No.
S584187
CAS No.
3818-88-0
M.F
C20H32ClNO
M. Wt
337.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclamol Chloride

CAS Number

3818-88-0

Product Name

Tricyclamol Chloride

IUPAC Name

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

InChI

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1

InChI Key

PISKUTGWQHZKIK-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Tricyclamol chloride is a racemate.

Tricyclamol chloride (CAS 3818-88-0) is a potent, quaternary ammonium muscarinic acetylcholine receptor antagonist used extensively as a reference standard in pharmacological and chemoinformatics applications [1]. Structurally distinct from tertiary amine anticholinergics, it features a permanently charged nitrogen center that restricts its pharmacological activity to peripheral tissues. In procurement and material selection, tricyclamol chloride is prioritized for its well-defined thermal properties (melting point 159-164 °C), its moderate solubility in water and alcohol, and its ability to serve as a benchmark for peripheral antispasmodic and secretory inhibition models without central nervous system interference[2].

Research Fit

Stereoselective muscarinic antagonist with enantiomer-dependent activity profile
Reported M1/M4 receptor subtype selectivity distinct from non-selective agents
Dual muscarinic/NMDA antagonist profile for neurological research models
Peripheral vs. central stereoselectivity divergence for tissue-specific assays

Substituting tricyclamol chloride with its tertiary amine analog, procyclidine hydrochloride, fundamentally compromises assay specificity and material handling. Tertiary amines possess high lipophilicity and readily cross the blood-brain barrier, triggering central nervous system (CNS) responses that confound peripheral tissue data . Conversely, the permanent positive charge of tricyclamol chloride strictly confines its action to peripheral postganglionic parasympathetic neuroeffector junctions [1]. For procurement teams outfitting ex vivo smooth muscle assays or developing peripheral-restricted formulations, utilizing tricyclamol chloride is non-negotiable to prevent data contamination from central muscarinic blockade.

Substitution Risk

Enantiomer activity profile may differ markedly from non-stereoselective antimuscarinics, altering smooth muscle response interpretation.
Receptor subtype binding pattern does not transfer directly to atropine-based assays due to M1/M4 selectivity differences.
Peripheral vs. central stereoselectivity gap (>17-fold) may shift model outcomes compared to compounds with uniform tissue profiles.
Dual NMDA antagonism absent in classical antimuscarinics limits direct replacement in neurological disease models.

Absolute Peripheral Restriction via Blood-Brain Barrier Exclusion

Tricyclamol chloride is structurally defined by its quaternary ammonium center, which imparts a permanent positive charge that prevents passive diffusion across the blood-brain barrier (BBB) [1]. In contrast, its tertiary amine analog, procyclidine hydrochloride, exhibits high permeability, enabling rapid CNS penetration and central anticholinergic activity . This structural divergence means tricyclamol strictly isolates peripheral muscarinic receptor blockade, whereas procyclidine induces mixed peripheral and central effects.

Evidence DimensionBlood-Brain Barrier (BBB) Permeability
Target Compound DataTricyclamol Chloride: Impermeable (quaternary ammonium, permanent charge)
Comparator Or BaselineProcyclidine HCl: Highly permeable (tertiary amine)
Quantified DifferenceComplete exclusion of CNS penetration vs. rapid CNS uptake
ConditionsIn vivo pharmacological distribution models

Procurement of the quaternary salt is essential for assays requiring strict isolation of peripheral smooth muscle or glandular responses without CNS confounding.

Laevo vs. atropine potency
Head-to-head
Laevo isomer ~2× more active than atropine; dextro 167× less active in ACh-induced ileum spasm.
Supports enantiomer-dependent selection for smooth muscle assay design.
Isolated rabbit ileum; reported rank order.

Ex Vivo Spasmolytic Potency in Smooth Muscle Assays

In classical ex vivo pharmacological models, tricyclamol chloride demonstrates exceptional potency in reversing acetylcholine (ACh)-induced smooth muscle contractions. Specifically, the laevo-isomer of tricyclamol has been quantified as being approximately 2 times as potent as the gold-standard benchmark, atropine sulfate, in relaxing ACh-induced spasms in isolated rabbit ileum preparations [1]. Furthermore, it exhibits robust activity in inhibiting the stretch reflex in guinea-pig ileum models, significantly outperforming its dextro-isomer counterpart.

Evidence DimensionACh-induced spasm relaxation potency
Target Compound DataTricyclamol Chloride (laevo-isomer): ~2x baseline potency
Comparator Or BaselineAtropine Sulfate: 1x (baseline benchmark)
Quantified Difference100% increase in antispasmodic potency
ConditionsEx vivo isolated rabbit ileum tissue bath assay

Provides a highly potent, validated benchmark for evaluating peripheral antispasmodic efficacy in tissue-based pharmacological screening.

GI motility vs. hyoscyamine
Data to verify
Markedly greater reduction of stomach/duodenal motility reported; exact quantitative difference not provided.
Reported GI motility inhibition context; source-specific review recommended.
Animal model data; magnitude not specified.

Thermal Stability and Physicochemical Differentiation

The physicochemical profile of tricyclamol chloride differs significantly from its tertiary amine counterparts, directly impacting analytical handling and formulation. Tricyclamol chloride crystallizes from nitroethane and exhibits a defined melting point of 159-164 °C[1]. In contrast, procyclidine hydrochloride melts with decomposition at a much higher temperature of 226-227 °C. Additionally, tricyclamol chloride maintains moderate solubility in water and alcohol while remaining practically insoluble in ether, dictating specific solvent selection during extraction and chromatographic separation.

Evidence DimensionMelting Point / Thermal Behavior
Target Compound DataTricyclamol Chloride: 159-164 °C (stable melting)
Comparator Or BaselineProcyclidine Hydrochloride: 226-227 °C (decomposition)
Quantified Difference~65 °C lower melting point without decomposition
ConditionsStandard capillary melting point determination

Accurate thermal and solubility data is critical for procurement teams designing downstream analytical chromatography, extraction protocols, and buffer formulations.

Neuromuscular blockade
Head-to-head
5× more potent than atropine (relative to tubocurarine); transient duration vs. longest atropine block.
Supports neuromuscular research with defined potency and transient profile.
Cat model under dial-urethane anesthesia.
Subtype binding (Ki)
Cross-study
M1:4.47, M2:42.66, M3:7.24, M4:6.03, M5:4.79 nM; ~9.5× M1/M2 selectivity.
Supports M1/M4 receptor subtype profiling studies; non-selective atropine does not provide this window.
Human recombinant radioligand binding.
Stereoselectivity divergence
Head-to-head
Peripheral index: 173; central index: <10; >17-fold difference between tissue contexts.
Enables tissue-specific receptor mechanism investigation; atypical among antimuscarinics.
Mouse ileum vs. turning behavior model.
NMDA antagonism
Class-level
Demonstrated NMDA antagonist properties; potentiates anticonvulsant activity in seizure model (10 mg/kg i.p.).
Supports polypharmacological research context for neurological disease models.
Class-level inference; functional data in mice only.

Peripheral Muscarinic Receptor Assays

Due to its quaternary ammonium structure and inability to cross the blood-brain barrier, tricyclamol chloride is the optimal reference standard for ex vivo tissue bath assays designed to isolate peripheral muscarinic receptor antagonism without central nervous system interference [1].

Spasmolytic and Gastrointestinal Motility Modeling

Leveraging its quantified potency—up to twice that of atropine sulfate in specific isomer forms—this compound is highly suited for pharmacological screening programs evaluating novel antispasmodic agents or therapies targeting hypermotility [1].

Analytical Chromatography and Extraction Standards

The distinct physicochemical properties of tricyclamol chloride, including its 159-164 °C melting point and specific solubility profile (insoluble in ether, soluble in water/alcohol), make it an ideal internal standard for developing LC-MS methods aimed at differentiating quaternary ammonium compounds from tertiary amines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Smooth muscle stereoselectivity studies
Enantiomer-dependent potency profile
Enantiomer-specific ileum spasm assay ranking
GI motility inhibition research
Reported motility reduction relative to comparators
Gastric/duodenal motility model endpoints
Neuromuscular junction pharmacology
Transient blockade with defined potency context
Blockade duration and relative potency ranking
Muscarinic subtype profiling
Subtype binding selectivity (M1/M4 window)
Radioligand binding and selectivity index review
Central vs. peripheral pharmacology dissection
Tissue-specific stereoselectivity divergence
Peripheral/central index ratio validation
Neurological disease model research
Dual muscarinic/NMDA antagonist profile
Anticonvulsant potentiation and model-response context

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

337.2172423 g/mol

Monoisotopic Mass

337.2172423 g/mol

Heavy Atom Count

23

UNII

QYH21J350Z

Other CAS

3818-88-0

Wikipedia

Tricyclamol chloride

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